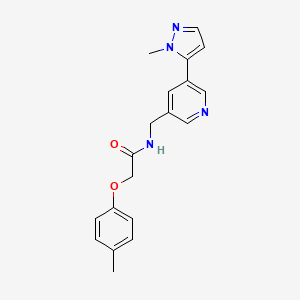
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide, also known as MPPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide derivatives have been explored for their ability to form novel coordination complexes with Co(II) and Cu(II) ions. These complexes were found to exhibit significant antioxidant activity, indicating potential for therapeutic applications where oxidative stress is a factor. The study provided insights into the effect of hydrogen bonding on the self-assembly process of these complexes, contributing to the understanding of molecular interactions in coordination chemistry (Chkirate et al., 2019).
Rearrangement in Chemical Synthesis
Research on the thermal transformation of related compounds has led to the discovery of new rearrangement processes, such as the Dimroth rearrangement, which involves the thermal opening of the pyrane ring. This process has been studied for its implications in the synthesis of novel chemical structures, offering a pathway to create complex molecules from simpler precursors (Subbotina et al., 2005).
Synthesis of Heterocyclic Compounds
The compound has also been utilized in the synthesis of a diverse array of heterocyclic compounds, including 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines. These compounds have been prepared via cyanoacetylation reactions followed by subsequent cyclization, demonstrating the versatility of this compound derivatives in heterocyclic chemistry (Ibrahim et al., 2011).
Insecticidal Assessment
Further applications have been identified in the field of agriculture, where derivatives of the compound have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research opens up potential avenues for developing new, effective insecticides based on the chemical framework of this compound (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
The compound's derivatives have also shown promise in biomedical research, with studies indicating antimicrobial and antitumor activities. These activities highlight the potential for these derivatives to serve as lead compounds in the development of new therapeutic agents for the treatment of various diseases (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-3-5-17(6-4-14)25-13-19(24)21-11-15-9-16(12-20-10-15)18-7-8-22-23(18)2/h3-10,12H,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUTOWSCFRNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

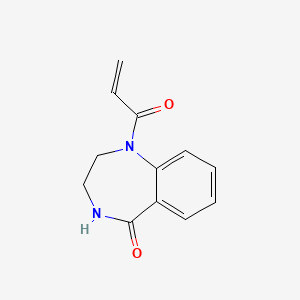

![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)

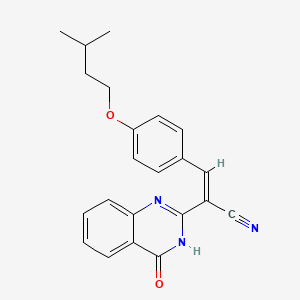
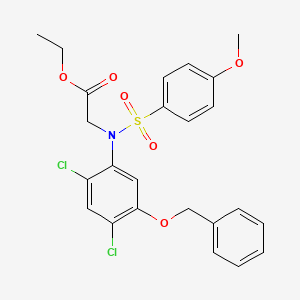
![N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2475555.png)
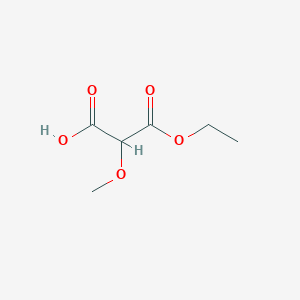
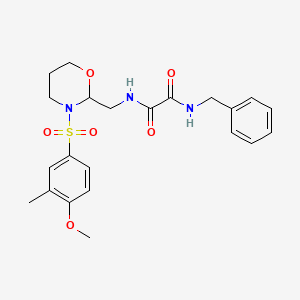
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2475563.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2475564.png)
![4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2475565.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2475566.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2475568.png)